

# Validated Combination Therapies for Avanbulin/Lisavanbulin

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avanbulin

CAS No.: 798577-91-0

[Get Quote](#)

Cat. No.: S548169

| Combination Therapy                    | Model / Clinical Stage                                        | Key Synergistic Findings / Outcomes                                                                                                                                                                                                  | Reference / Trial     |
|----------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| <b>Radiotherapy [1] [2]</b>            | Phase 1 clinical trial (Newly diagnosed unmethylated GBM) [1] | The combination was deemed safe and feasible up to a 15 mg daily oral dose of lisavanbulin alongside standard radiotherapy. Preclinical data supported significant survival extension in patient-derived xenograft (PDX) models [2]. | NCT03250299 [1]       |
| <b>Anti-CD40 Immunotherapy [3]</b>     | Preclinical (Orthotopic mouse GBM models) [3]                 | Showed a synergistic survival benefit in immunologically "cold" and immune checkpoint blocker (ICB)-resistant glioblastoma models. The effect was notably <b>T-cell-independent</b> , suggesting an innate immunity mechanism [3].   | Preclinical Study [3] |
| <b>Radiotherapy + Temozolomide [2]</b> | Preclinical (GBM Patient-Derived Xenograft models) [2]        | Lisavanbulin integrated into the standard chemoradiation and adjuvant temozolomide regimen significantly extended survival in PDX models, irrespective of MGMT promoter methylation status [2].                                      | Preclinical Study [2] |

## Detailed Experimental Protocols

The synergy mentioned above was validated through the following standardized experimental methodologies.

### Clinical Trial Protocol: Lisavanbulin with Radiotherapy

This protocol is based on a Phase 1 study in adults with newly diagnosed, MGMT promoter unmethylated Glioblastoma [1].

- **Treatment Schedule:** Oral **lisavanbulin** was administered once daily, concomitantly with standard focal radiotherapy (60 Gray total dose, delivered in 30 fractions over 6 weeks) [1].
- **Dose Escalation:** Predefined dose levels of **lisavanbulin** were tested (4 mg, 6 mg, 8 mg, 12 mg, and 15 mg) using a modified 3 + 3 design to find the maximum tolerated dose (MTD) [1].
- **Primary Objective:** The primary endpoint was to determine the highest tolerated dose of the combination. Secondary objectives included assessing safety, overall survival (OS), progression-free survival (PFS), and pharmacokinetics [1].
- **Key Finding:** The combination was considered safe up to the highest predefined dose of 15 mg daily [1].

### Preclinical Protocol: BAL101553 with Anti-CD40

This protocol used orthotopic mouse models of glioblastoma to test the combination [3].

- **Animal Models:** Two syngeneic models were used: the immunogenic GL261 and the more stringent, ICB-resistant SB28, which better represents most human GBM [3].
- **Treatment Schedule:**
  - **BAL101553:** Administered intraperitoneally at 25 mg/kg, on a schedule of 5 days on/2 days off.
  - **Anti-CD40 antibody:** Administered intraperitoneally at 100 µg per dose.
- **Experimental Groups:** Mice were treated with vehicle control, BAL101553 monotherapy, anti-CD40 monotherapy, or the combination.
- **Primary Outcome:** Overall survival was the key metric for evaluating therapeutic efficacy.
- **Key Finding:** While neither monotherapy was effective in the SB28 model, the combination demonstrated a clear synergistic survival benefit. This effect was maintained in T-cell-deficient mice, indicating a T-cell-independent mechanism of action reliant on innate immunity [3].

## Mechanism of Action and Synergistic Pathways

**Avanbulin**'s unique mechanism as a microtubule destabilizer that activates the Spindle Assembly Checkpoint (SAC) underpins its synergistic potential. The following diagram illustrates the proposed pathways for its synergy with anti-CD40 therapy.



Click to download full resolution via product page

The diagram above shows how the combination works through innate immunity. In contrast, the synergy with radiotherapy is more direct: by arresting tumor cells in the G2/M phase of the cell cycle (the most

radiosensitive phase), lisavulin sensitizes them to the DNA-damaging effects of radiation, leading to enhanced tumor cell death [2].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus ... [pmc.ncbi.nlm.nih.gov]
2. Optimizing an effective combination of the new microtubule ... [pmc.ncbi.nlm.nih.gov]
3. Treating ICB-resistant glioma with anti-CD40 and mitotic ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Validated Combination Therapies for Avanbulin/Lisavanbulin].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548169#avanbulin-combination-therapy-synergy-validation>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com